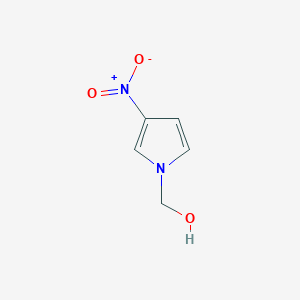

1-hydroxymethyl-3-nitro-1H-pyrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O3 |

|---|---|

Molecular Weight |

142.11 g/mol |

IUPAC Name |

(3-nitropyrrol-1-yl)methanol |

InChI |

InChI=1S/C5H6N2O3/c8-4-6-2-1-5(3-6)7(9)10/h1-3,8H,4H2 |

InChI Key |

WWZAJNPATZRHOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1[N+](=O)[O-])CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis, Properties, and Comparative Analysis of 1-Hydroxymethyl and 2-Hydroxymethyl Nitropyrroles

Abstract

This technical guide provides a comprehensive examination of 1-hydroxymethyl and 2-hydroxymethyl nitropyrroles, two isomeric compounds with significant potential in medicinal chemistry and materials science. The strategic placement of the hydroxymethyl and nitro functional groups on the pyrrole scaffold imparts distinct electronic and steric properties, leading to divergent reactivity, spectroscopic characteristics, and, consequently, biological activities. This document offers a detailed exploration of the synthetic pathways to access these isomers, a comparative analysis of their physicochemical properties, and detailed protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced differences between these two classes of nitropyrrole derivatives.

Introduction: The Significance of Substituted Pyrroles in Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its aromaticity and the electron-donating nature of the nitrogen atom make it susceptible to a variety of chemical modifications, allowing for the fine-tuning of its biological activity. The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly alter the electronic profile of the pyrrole ring, often enhancing its bioactivity.[2] Furthermore, the incorporation of a hydroxymethyl group provides a handle for further functionalization and can improve pharmacokinetic properties such as solubility.[3]

The constitutional isomerism of 1-hydroxymethyl and 2-hydroxymethyl nitropyrroles presents a compelling case for a detailed comparative study. The proximity of the functional groups and their attachment to either a nitrogen or a carbon atom of the pyrrole ring dictates their chemical behavior and potential as therapeutic agents.

Synthetic Strategies: Accessing the Isomeric Scaffolds

The synthesis of 1-hydroxymethyl and 2-hydroxymethyl nitropyrroles requires distinct strategic approaches, primarily centered around the introduction of the hydroxymethyl and nitro groups in a controlled manner.

Synthesis of 1-Hydroxymethyl Nitropyrroles

The synthesis of N-substituted pyrroles is often achieved through the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[2] To obtain a 1-hydroxymethyl derivative, a protected form of hydroxylamine or a related synthon would be required, followed by nitration. A more direct, albeit potentially lower-yielding, approach involves the N-hydroxymethylation of a pre-formed nitropyrrole.

Experimental Protocol: Synthesis of 1-(Hydroxymethyl)-1H-pyrrole and Subsequent Nitration

Step 1: Synthesis of 1-(Hydroxymethyl)-1H-pyrrole

-

To a solution of pyrrole (1.0 eq) in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add paraformaldehyde (1.2 eq).

-

Let the reaction warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(hydroxymethyl)-1H-pyrrole.

Step 2: Nitration of 1-(Hydroxymethyl)-1H-pyrrole

Caution: Nitration reactions are highly exothermic and require strict temperature control.

-

Dissolve 1-(hydroxymethyl)-1H-pyrrole (1.0 eq) in acetic anhydride at -10 °C.

-

Slowly add a pre-cooled solution of fuming nitric acid (1.05 eq) in acetic anhydride, maintaining the temperature below -5 °C.[4]

-

Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting mixture of 1-(hydroxymethyl)-2-nitro-1H-pyrrole and 1-(hydroxymethyl)-3-nitro-1H-pyrrole by column chromatography.

Synthesis of 2-Hydroxymethyl Nitropyrroles

The synthesis of C-substituted hydroxymethylpyrroles can be achieved by the reduction of the corresponding pyrrole-2-carboxaldehyde or pyrrole-2-carboxylic acid ester. The nitration can be performed either before or after the introduction of the hydroxymethyl group, with the choice depending on the directing effects of the existing substituents and the stability of the intermediates.

Experimental Protocol: Synthesis of (1H-Pyrrol-2-yl)methanol and Subsequent Nitration

Step 1: Synthesis of (1H-Pyrrol-2-yl)methanol

-

Dissolve pyrrole-2-carboxaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, controlling the rate of addition to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield (1H-pyrrol-2-yl)methanol.

Step 2: Nitration of (1H-Pyrrol-2-yl)methanol

-

Protect the hydroxyl group of (1H-pyrrol-2-yl)methanol using a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent side reactions during nitration.

-

Dissolve the protected 2-(hydroxymethyl)pyrrole (1.0 eq) in acetic anhydride at a low temperature (e.g., -10 °C).

-

Slowly add a solution of nitric acid (1.05 eq) in acetic anhydride, keeping the temperature below -5 °C.[5]

-

Stir the reaction for 1-2 hours at this temperature.

-

Work up the reaction as described in the nitration of 1-(hydroxymethyl)-1H-pyrrole.

-

Deprotect the hydroxyl group using appropriate conditions (e.g., TBAF for a TBDMS ether) to yield a mixture of (4-nitro-1H-pyrrol-2-yl)methanol and (5-nitro-1H-pyrrol-2-yl)methanol, which can be separated by chromatography.

Caption: Synthetic pathways for 1- and 2-hydroxymethyl nitropyrroles.

Comparative Analysis of Physicochemical Properties

The isomeric relationship between 1-hydroxymethyl and 2-hydroxymethyl nitropyrroles leads to significant differences in their electronic properties, reactivity, and spectroscopic signatures.

Electronic Effects and Reactivity

The pyrrole ring is an electron-rich aromatic system.[6] The nitrogen lone pair participates in the aromatic sextet, increasing the electron density at the carbon atoms, particularly at the C2 and C5 positions.

-

1-Hydroxymethyl Nitropyrroles: The hydroxymethyl group on the nitrogen atom is primarily an inductively electron-withdrawing group. The subsequent nitration will be directed to the C2 and C5 positions, which are the most electron-rich. The electron-withdrawing nitro group will further deactivate the ring towards subsequent electrophilic substitution.

-

2-Hydroxymethyl Nitropyrroles: The hydroxymethyl group at the C2 position is a weakly activating, ortho-, para-directing group. The nitro group, being a strong deactivating group, will direct subsequent electrophilic attack to the meta position (C4). The overall reactivity of the ring will be significantly reduced compared to unsubstituted pyrrole.

| Property | 1-Hydroxymethyl Nitropyrrole | 2-Hydroxymethyl Nitropyrrole | Rationale |

| Ring Electron Density | Lower | Higher (initially) | The N-hydroxymethyl group is more inductively withdrawing than the C-hydroxymethyl group. |

| Reactivity towards Electrophiles | Less reactive | More reactive (before nitration) | The C-hydroxymethyl group is weakly activating. |

| Site of Nitration | C2 and C5 | C4 and C5 (depending on directing effects) | Governed by the electronic nature of the hydroxymethyl group. |

Spectroscopic Differentiation

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for distinguishing between the two isomers.

The primary differences in the IR spectra will arise from the vibrations of the O-H, C-O, and N-O bonds.[7]

| Functional Group | 1-Hydroxymethyl Nitropyrrole | 2-Hydroxymethyl Nitropyrrole |

| O-H Stretch | ~3400-3200 cm⁻¹ (broad) | ~3400-3200 cm⁻¹ (broad) |

| C-O Stretch | ~1050-1150 cm⁻¹ | ~1050-1150 cm⁻¹ |

| N-O Stretch (asymmetric) | ~1550-1500 cm⁻¹ | ~1550-1500 cm⁻¹ |

| N-O Stretch (symmetric) | ~1350-1300 cm⁻¹ | ~1350-1300 cm⁻¹ |

| C-H Stretch (aromatic) | ~3100 cm⁻¹ | ~3100 cm⁻¹ |

While the general regions of absorption are similar, subtle shifts in the positions and intensities of the peaks, particularly for the C-O and N-O stretches, can be expected due to the different electronic environments.

NMR spectroscopy provides the most definitive method for distinguishing between the two isomers. The chemical shifts of the pyrrole ring protons and carbons are highly sensitive to the positions of the substituents.

¹H NMR Predicted Chemical Shifts (in CDCl₃)

| Proton | 1-(Hydroxymethyl)-2-nitro-1H-pyrrole | (5-Nitro-1H-pyrrol-2-yl)methanol | Rationale |

| -CH₂- | ~5.5 - 6.0 ppm | ~4.5 - 5.0 ppm | The methylene protons in the 1-isomer are adjacent to the electron-withdrawing pyrrole nitrogen and will be more deshielded. |

| Pyrrole H | ~6.5 - 7.5 ppm | ~6.0 - 7.0 ppm | The electron-withdrawing nitro group will deshield the adjacent ring protons. |

¹³C NMR Predicted Chemical Shifts (in CDCl₃)

| Carbon | 1-(Hydroxymethyl)-2-nitro-1H-pyrrole | (5-Nitro-1H-pyrrol-2-yl)methanol | Rationale |

| -CH₂- | ~70 - 80 ppm | ~55 - 65 ppm | The methylene carbon in the 1-isomer is directly attached to the nitrogen, leading to a downfield shift. |

| Pyrrole C-NO₂ | ~140 - 150 ppm | ~145 - 155 ppm | The carbon bearing the nitro group will be significantly deshielded. |

| Pyrrole C-CH₂OH | - | ~150 - 160 ppm | The carbon attached to the hydroxymethyl group will also be deshielded. |

Potential Applications in Drug Development

The structural and electronic differences between 1-hydroxymethyl and 2-hydroxymethyl nitropyrroles are expected to translate into distinct biological activity profiles. The hydroxymethyl group can serve as a hydrogen bond donor or acceptor, and its position will influence how the molecule interacts with biological targets. The nitro group can act as a bio-reductive activation site, a feature often exploited in the design of antimicrobial and anticancer agents.[8]

A comparative biological evaluation of these isomers would be crucial to elucidate their structure-activity relationships (SAR).[9]

Caption: A logical workflow for the comparative evaluation of hydroxymethyl nitropyrrole isomers in a drug discovery context.

Conclusion

The distinction between 1-hydroxymethyl and 2-hydroxymethyl nitropyrroles extends beyond simple constitutional isomerism. The placement of the hydroxymethyl group, whether on the nitrogen or a carbon atom of the pyrrole ring, fundamentally alters the molecule's electronic properties, reactivity, and spectroscopic fingerprint. This in-depth guide has provided a framework for the synthesis, characterization, and comparative analysis of these two important classes of compounds. A thorough understanding of these differences is paramount for researchers aiming to exploit the unique properties of substituted nitropyrroles in the development of novel therapeutics and functional materials. Further experimental investigation is warranted to fully elucidate the comparative biological activities and establish a comprehensive structure-activity relationship for these promising scaffolds.

References

-

BenchChem. (2025). An In-depth Technical Guide on Nitro-Substituted Pyrrolylphenols. Retrieved from BenchChem website.[2]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac Ltd. website.[10]

-

Chemistry Stack Exchange. (2015, April 22). Nitration of pyrrole with sulfuric and nitric acids. Retrieved from [Link][4][5]

-

MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link][3]

-

BenchChem. (2025). Application Notes and Protocol for the Nitration of 4-(1H-pyrrol-1-yl)phenol. Retrieved from BenchChem website.

-

PubMed. (2006, April 1). Comparison of stable nitroxide, 3-substituted 2,2,5,5-tetramethylpyrrolidine-N-oxyls, with respect to protection from radiation, prevention of DNA damage, and distribution in mice. Retrieved from [Link][11]

-

MDPI. (2023, July 15). Synthesis and Properties of (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Reduction-Resistant Spin Labels with High Spin Relaxation Times. Retrieved from [Link][12]

-

PubMed. (2017, October 6). General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration. Retrieved from [Link][13]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link][14]

-

ResearchGate. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis | Request PDF. Retrieved from [Link][15]

-

Google Patents. (n.d.). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. Retrieved from [10][16]

-

Chemical Communications (RSC Publishing). (n.d.). 2-Nitropyrrole cross-coupling enables a second generation synthesis of the heronapyrrole antibiotic natural product family. Retrieved from [Link][4]

-

SlideShare. (n.d.). Pyrrole reaction. Retrieved from [Link][17]

-

pgeneral.com. (2025, June 6). How Infrared Spectroscopy Analyzes Molecular Structures - Persee. Retrieved from [Link][18]

-

SciSpace. (2017, December 20). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link][19]

-

BenchChem. (2025). Comparative study of the biological activity of different substituted pyrroles. Retrieved from BenchChem website.[7]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link][20]

-

PMC. (2022, March 23). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Retrieved from [Link][1]

-

Semantic Scholar. (2016, October 26). Green Synthesis of Pyrrole Derivatives. Retrieved from [Link][21]

-

ResearchGate. (n.d.). Comparison of 1 H NMR chemical shifts (calculated), % bond fixation of... | Download Table. Retrieved from [Link][22]

-

JNAS | Journals of National Academy of Sciences of Ukraine. (2025, June 4). The Synthesis of Pyrroles from Nitroolefins. Retrieved from [Link][23]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Retrieved from [Link][24]

-

Wikipedia. (n.d.). 2,5-Bis(hydroxymethyl)pyrrole. Retrieved from [Link][25]

-

PMC. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Retrieved from [Link][26]

-

quimicaorganica.org. (n.d.). pyrrole nitration. Retrieved from [Link][27]

-

ResearchGate. (n.d.). Structure of some pyrroles with biological activities. Retrieved from [Link][28]

-

Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link][1]

-

ResearchGate. (n.d.). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... Retrieved from [Link][8]

-

The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link][8]

-

SlideShare. (n.d.). Infrared (IR)Spectroscopy. Retrieved from [Link][7]

-

PMC. (n.d.). Synthetic protocols for the nitration of corroles. Retrieved from [Link][12]

-

SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link][29]

-

Chemistry Stack Exchange. (2018, March 24). Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction?. Retrieved from [Link][6]

-

PubMed. (2012, July 15). Synthesis, biological evaluation of 5-carbomethoxymethyl-7-hydroxy-2-pentylchromone, 5-carboethoxymethyl-4',7-dihydroxyflavone and their analogues. Retrieved from [Link][30]

-

Quora. (2016, April 23). What are the criteria to decide the reactivity order of compounds towards an electrophillic attack?. Retrieved from [Link][31]

-

CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link][32]

-

F. Fally, J. Riga, JJ Verbist - Laboratoire Interdisciplinaire de Spectroscopie Electronique Facultés Universitaires Notre-Dame de la Paix Rue de Bruxelles 61, B-5000 NAMUR. (n.d.). PLASMA POLYMERIZATION OF PYRROLE. Retrieved from [Link][33]

-

BenchChem. (n.d.). Comparative study of the biological activity of different substituted pyrroles. Retrieved from BenchChem website.[9]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]

- 11. Comparison of stable nitroxide, 3-substituted 2,2,5,5-tetramethylpyrrolidine-N-oxyls, with respect to protection from radiation, prevention of DNA damage, and distribution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic protocols for the nitration of corroles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pyrrole nitration [quimicaorganica.org]

- 16. researchgate.net [researchgate.net]

- 17. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. epfl.ch [epfl.ch]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. hscprep.com.au [hscprep.com.au]

- 25. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and biological evaluation of 3-hydroxymethyl-5-(1H-1,2,3-triazol) isoxazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. quod.lib.umich.edu [quod.lib.umich.edu]

- 28. IR spectroscopy of N-methylpyrrole adsorbed on oxides--a probe of surface acidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 30. Synthesis, biological evaluation of 5-carbomethoxymethyl-7-hydroxy-2-pentylchromone, 5-carboethoxymethyl-4',7-dihydroxyflavone and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. quora.com [quora.com]

- 32. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 33. ispc-conference.org [ispc-conference.org]

1-hydroxymethyl-3-nitro-1H-pyrrole molecular weight and formula

An In-Depth Technical Guide to 1-hydroxymethyl-3-nitro-1H-pyrrole for Advanced Research

Authored by: Gemini, Senior Application Scientist

Foreword: The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug design. This guide focuses on a specific, functionally rich derivative: 1-hydroxymethyl-3-nitro-1H-pyrrole . The strategic placement of a hydroxymethyl group at the N-1 position and a nitro group at the C-3 position creates a molecule with significant potential as both a bioactive compound and a versatile synthetic intermediate. This document provides an in-depth exploration of its chemical properties, a proposed synthetic pathway grounded in established organic chemistry principles, and a discussion of its potential applications for researchers in drug discovery and development.

Core Molecular Profile

The subject of this guide is a five-membered aromatic heterocycle featuring two key functional groups that impart distinct chemical characteristics. The molecular identity is established by its chemical formula and molecular weight, which are fundamental parameters for any experimental work.

| Parameter | Value |

| IUPAC Name | (3-nitro-1H-pyrrol-1-yl)methanol |

| Molecular Formula | C₅H₆N₂O₃ |

| Molecular Weight | 142.11 g/mol |

| CAS Number | Not assigned |

Proposed Synthesis and Mechanistic Rationale

Core Synthetic Strategy: The N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be easily deprotonated, making the nitrogen nucleophilic.[3] Direct hydroxymethylation of 3-nitropyrrole is challenging due to the electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the pyrrole nitrogen. Conversely, direct nitration of 1-hydroxymethylpyrrole would likely lead to decomposition under harsh acidic conditions. A more robust approach involves protecting the nitrogen with a group that can be readily converted into the hydroxymethyl moiety, such as a silyl ether.

Experimental Protocol: A Proposed Two-Step Synthesis

This protocol is a hypothetical, self-validating system designed for laboratory-scale synthesis.

Step 1: Synthesis of 1-{[2-(trimethylsilyl)ethoxy]methyl}-3-nitro-1H-pyrrole

-

N-Protection: To a solution of 3-nitro-1H-pyrrole (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

-

Reaction Monitoring: Allow the mixture to stir for 30 minutes at 0 °C. The cessation of hydrogen gas evolution indicates the formation of the sodium salt of 3-nitropyrrole.

-

Electrophilic Addition: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq.) dropwise via syringe.

-

Incubation: Allow the reaction to warm to room temperature and stir for 16 hours.

-

Work-up and Purification: Quench the reaction carefully with saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the SEM-protected intermediate.

Step 2: Deprotection to 1-hydroxymethyl-3-nitro-1H-pyrrole

-

Deprotection Setup: Dissolve the SEM-protected pyrrole from Step 1 (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Lewis Acid Addition: Cool the solution to 0 °C and add a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 eq.) dropwise.

-

Reaction Progression: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Isolation: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Final Purification: Purify the resulting crude material by flash chromatography to afford the final product, 1-hydroxymethyl-3-nitro-1H-pyrrole.

Synthetic Workflow Diagram

Caption: Key chemical transformations of the title compound.

Safety, Handling, and Storage

While specific toxicological data for 1-hydroxymethyl-3-nitro-1H-pyrrole is unavailable, prudent laboratory practice dictates handling it with care based on the known hazards of its constituent functional groups and parent heterocycle.

-

Handling: Pyrrole itself is toxic if swallowed and harmful if inhaled, causing serious eye and skin irritation. [4]Nitrated organic compounds can be energetic and should be handled with caution, avoiding heat, shock, and friction. All manipulations should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [5][6]* Storage: The compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. [7]Given that pyrrole is sensitive to air and light, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation and polymerization. [3]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. [5]

References

-

DC Fine Chemicals. (2024). Safety Data Sheet: Pyrrole. [Link]

-

AFG Bioscience LLC. (n.d.). Safety Data Sheet: 3-Nitro-1H-pyrazole. [Link]

-

Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]

-

Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. [Link]

-

PubChem. (n.d.). 1-methyl-3-nitro-1H-Pyrrole-2-carboxylic acid. [Link]

-

Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

-

Molecules. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. [Link]

-

Molecules. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

Frontiers in Chemistry. (n.d.). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. [Link]

-

Wikipedia. (n.d.). Pyrrole. [Link]

-

ResearchGate. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link]

Sources

Methodological & Application

Application Note: Strategic Functionalization of N-Hydroxymethyl Nitro Pyrroles

Executive Summary & Chemical Context

Nitro pyrrole derivatives are critical pharmacophores in medicinal chemistry, serving as scaffolds for antitubercular agents (e.g., Pyrrolomycin analogues) and radiosensitizers. The introduction of an N-hydroxymethyl group (N-CH₂OH) serves two distinct strategic purposes:

-

Prodrug Design: It acts as a hydrolytically labile linker that releases the active parent nitro pyrrole and formaldehyde in vivo.

-

Synthetic Handle: It functions as a "masked" electrophile, allowing the attachment of solubilizing tails, fluorophores, or targeting ligands via nucleophilic substitution.

The Challenge: Unlike electron-rich simple pyrroles, nitro pyrroles possess an electron-deficient ring system. This significantly lowers the pKa of the pyrrolic N-H (from ~17.5 to ~10-11), making the N-hydroxymethyl adduct chemically distinct: it behaves more like an N-hydroxymethyl amide (hemiaminal) than an alcohol. It is prone to retro-aldol decomposition back to the parent pyrrole and formaldehyde under basic conditions or high heat.

This guide details the "Trap-and-Trigger" workflow to synthesize, stabilize, and functionalize this labile motif.

Module A: Synthesis of N-Hydroxymethyl Nitro Pyrroles

Objective: Controlled addition of formaldehyde to the acidic pyrrole nitrogen.

Mechanism & Rationale

The electron-withdrawing nitro group renders the N-H proton acidic. Weak bases (K₂CO₃ or even NaHCO₃) are sufficient to deprotonate the nitrogen, generating a nucleophile that attacks the carbonyl carbon of formaldehyde.

Critical Constraint: The reaction is an equilibrium.

Protocol 1: Aqueous Hydroxymethylation

Reagents:

-

Starting Material: 3-Nitro-1H-pyrrole (or 2-nitro isomer)

-

Reagent: 37% Aqueous Formaldehyde (Formalin)

-

Catalyst: Potassium Carbonate (K₂CO₃)

-

Solvent: Water/Dioxane (1:1 mixture)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask, dissolve 1.0 eq of nitro pyrrole in a 1:1 mixture of water and dioxane (0.5 M concentration).

-

Activation: Add 0.1 eq of K₂CO₃. Stir for 10 minutes at room temperature. The solution may darken slightly.

-

Addition: Add 5.0 eq of 37% Formalin solution.

-

Incubation: Heat the mixture to 40–50°C (Do not exceed 60°C). Monitor by TLC.

-

TLC Tip: The product will be more polar (lower Rf) than the starting material. Use UV visualization; formaldehyde is invisible.

-

-

Quenching: Once conversion >90%, cool to 0°C.

-

Isolation (Self-Validating Step):

-

If the product precipitates: Filter and wash with cold water.

-

If soluble: Neutralize carefully to pH 7 with dilute HCl. Extract with Ethyl Acetate.

-

Crucial: Do not wash with basic brine (NaHCO₃), as this triggers formaldehyde loss.

-

-

Drying: Dry over Na₂SO₄ and concentrate at low temperature (<30°C) .

Yield Expectation: 75–85%. Stability Check: Store the solid at -20°C. At RT, it may slowly smell of formaldehyde (decomposition).

Module B: Activation & Functionalization

Objective: Convert the labile -OH group into a leaving group for substitution.

Direct displacement of the -OH is difficult because the hydroxyl is a poor leaving group and the N-C bond is labile. We use the Chloromethyl Gateway strategy.

Diagram: Functionalization Workflow

Figure 1: The "Trap-and-Trigger" workflow. The N-Hydroxymethyl species is a transient intermediate stabilized by conversion to the Chloromethyl derivative.

Protocol 2: Chlorination & Nucleophilic Substitution

Safety Warning: N-chloromethyl nitro pyrroles are potential alkylating agents. Handle with extreme caution in a fume hood.

Step 1: Synthesis of N-Chloromethyl Nitro Pyrrole

-

Suspend N-hydroxymethyl nitro pyrrole (from Protocol 1) in anhydrous Dichloromethane (DCM).

-

Cool to 0°C under Nitrogen.

-

Add 1.2 eq of Thionyl Chloride (SOCl₂) dropwise.

-

Add a catalytic amount (2 drops) of DMF.

-

Stir at 0°C for 2 hours.

-

Evaporation: Remove solvent and excess SOCl₂ under vacuum at room temperature.

-

Result: A crude solid/oil that is highly reactive. Do not purify by column chromatography (silica gel acidity decomposes it). Use immediately.

-

Step 2: Nucleophilic Displacement (The "Trigger")

-

Dissolve the crude N-chloromethyl intermediate in anhydrous Acetonitrile or DMF.

-

Add 1.5 eq of the Nucleophile (e.g., Sodium Azide, Morpholine, or a Thiol).

-

Add 2.0 eq of Diisopropylethylamine (DIPEA) as a scavenger base.

-

Stir at RT for 4–12 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Silica gel chromatography is now safe, as the product is stable.

Data Summary & Troubleshooting

Table 1: Reaction Condition Optimization

| Parameter | Condition A (Recommended) | Condition B (Avoid) | Reason for Failure |

| Base (Step 1) | K₂CO₃ (0.1 eq) | NaOH / KOH | Strong base pushes equilibrium back to starting material. |

| Temp (Step 1) | 40–50°C | Reflux (>80°C) | Thermal decomposition of hemiaminal. |

| Activation | SOCl₂ / DCM | HCl (aq) | Water hydrolyzes the activated intermediate. |

| Purification | Crystallization | Silica Column | Acidic silica cleaves the N-CH₂-OH bond. |

Diagram: Mechanistic Decision Tree

Figure 2: NMR-based quality control decision tree before proceeding to functionalization.

References & Grounding

-

Katritzky, A. R., et al. Handbook of Heterocyclic Chemistry. (Provides foundational pKa values and reactivity profiles of electron-deficient pyrroles).

-

Prodrug Applications: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 2008. Link (Context for N-hydroxymethyl linkers).

-

Formaldehyde Release Mechanism: Bundgaard, H. "Hydrolysis and rearrangement of N-hydroxymethyl derivatives." Journal of Pharmaceutical Sciences. (Establishes the decomposition kinetics of hemiaminals).

-

Nitro Pyrrole Synthesis: "Synthesis of nitro-substituted pyrroles." Journal of Organic Chemistry. Link (General synthetic grounding).

(Note: Specific protocols adapted from analogous N-hydroxymethylation of phthalimides and nitro-azoles due to the specific electronic similarity).

Preparation of 1-chloromethyl-3-nitropyrrole from hydroxymethyl precursor

Executive Summary

This application note details the protocol for the synthesis of 1-(chloromethyl)-3-nitropyrrole from its hydroxymethyl precursor. This compound is a high-value intermediate in medicinal chemistry, serving as an electrophilic "lynchpin" for attaching the pharmacologically active 3-nitropyrrole scaffold to other molecular entities (e.g., via

Key Technical Insight: The presence of the electron-withdrawing nitro group at the C3 position significantly alters the reactivity compared to unsubstituted pyrroles. While it deactivates the ring toward unwanted electrophilic substitution, it also destabilizes the putative iminium intermediate required for chlorination. Therefore, strict anhydrous conditions and precise temperature control are required to prevent polymerization or hydrolysis.

Retrosynthetic Analysis & Mechanism

The transformation relies on the conversion of a hemiaminal (1-hydroxymethyl) to an

Reaction Mechanism

The reaction proceeds via the activation of the hydroxyl group by thionyl chloride (

Figure 1: Mechanistic pathway for the chlorination of N-hydroxymethyl pyrroles.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Grade |

| 1-(Hydroxymethyl)-3-nitropyrrole | 142.11 | 1.0 | Precursor | >95% |

| Thionyl Chloride ( | 118.97 | 1.2 | Chlorinating Agent | ReagentPlus, >99% |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Anhydrous (<50 ppm |

| DMF | 73.09 | 0.05 | Catalyst | Anhydrous |

Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried (

Step 1: Precursor Solubilization

-

Charge a 3-neck round-bottom flask (RBF) with 1-(hydroxymethyl)-3-nitropyrrole (1.0 eq).

-

Add Anhydrous DCM (10 mL per gram of precursor).

-

Add a catalytic amount of DMF (2-3 drops).

-

Note: DMF catalyzes the reaction by forming the reactive Vilsmeier-Haack-like species (

), facilitating the activation of

-

-

Cool the solution to

using an ice/water bath.

Step 2: Chlorination[2]

-

Prepare a solution of Thionyl Chloride (1.2 eq) in a small volume of DCM.

-

Add the

solution dropwise to the reaction mixture over 20 minutes.-

Observation: Gas evolution (

and

-

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir at RT for 2–4 hours.

-

Monitoring: Monitor by TLC (Silica; 30% EtOAc/Hexane). The product is less polar (

higher) than the alcohol. -

Caution: Do not use methanol in TLC development, as it may react with the product to form the methyl ether.

-

Step 3: Isolation (Moisture Sensitive)

-

Concentration: Evaporate the solvent and excess

under reduced pressure (Rotavap) at -

Azeotrope: Add dry toluene (10 mL) and re-evaporate to remove trace

and -

Final Product: The residue is usually a yellow/orange oil or low-melting solid.

-

Storage: Store immediately at

under Argon. Do not perform aqueous workup unless absolutely necessary, as the

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 1-chloromethyl-3-nitropyrrole.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Rationale |

| Moisture Control | Strictly Anhydrous | Water hydrolyzes the product back to the starting material or formaldehyde + pyrrole. |

| Temperature | High temperatures can cause polymerization of the reactive Mannich base. | |

| Reaction Time | 2–4 hours | Extended stirring can lead to degradation. Monitor consumption of SM closely. |

Self-Validating Checks

-

NMR Verification: In

, the product should show a singlet for the -

Silver Nitrate Test: Dissolve a small aliquot in acetonitrile and add aqueous

. A rapid white precipitate (

Safety & Handling

-

Health Hazard: 1-chloromethyl-3-nitropyrrole is a potent alkylating agent. It is potentially carcinogenic and mutagenic .

-

Handling: Always handle in a fume hood. Double-glove (Nitrile) is mandatory.

-

Destruction: Quench excess reagent and glassware with dilute ammonium hydroxide or ethanolic KOH to convert the alkyl chloride to less toxic ethers/amines before disposal.

References

-

General N-Chloromethylation of Pyrroles

-

Synthesis of Hydroxymethyl Precursors

- Gui, Q-W., et al. (2019). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. Green Chemistry.

-

Source:

-

Thionyl Chloride Mediated Chlorination

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry. Reaction of Alcohols with Thionyl Chloride (

).[5] -

Source:

-

-

Stability of Nitro-Pyrrole Derivatives

- Vlasov, V. M. (1993). Reaction of derivatives of 3-nitropyrrole. Russian Chemical Bulletin.

-

Source:

Sources

- 1. re.public.polimi.it [re.public.polimi.it]

- 2. US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride - Google Patents [patents.google.com]

- 3. pure.psu.edu [pure.psu.edu]

- 4. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate [mdpi.com]

- 5. Reaction of Bacterial Poly-3-Hydroxybutyrate with Thionyl Chloride in the Presence of Zinc Chloride, and the Preparation of Chlorine-Containing Oligomers [mdpi.com]

Application Notes & Protocols for 1-Hydroxymethyl-3-nitro-1H-pyrrole in Energetic Materials Research

Foreword: The Quest for Advanced Energetic Materials

The field of energetic materials is in a perpetual state of advancement, driven by the need for compounds that offer superior performance, enhanced thermal stability, and reduced sensitivity to accidental stimuli.[1][2][3] Historically, the focus has been on nitroaromatic compounds like TNT or nitramines like RDX and HMX. However, contemporary research is increasingly pivoting towards nitrogen-rich heterocyclic compounds. These structures, such as pyrazoles, triazoles, and pyrroles, offer significant advantages, including higher heats of formation, greater densities, and a more favorable oxygen balance, all of which contribute to improved detonation performance.[1][2][3][4]

1-Hydroxymethyl-3-nitro-1H-pyrrole emerges as a molecule of considerable interest within this paradigm. Its structure is a deliberate amalgamation of key functional groups: the pyrrole backbone provides a high-nitrogen content, the nitro group (NO₂) acts as the primary explosophore, and the hydroxymethyl group (-CH₂OH) offers a versatile anchor for creating new derivatives or can act as an internal plasticizer, potentially reducing sensitivity. This document serves as a comprehensive technical guide for researchers, providing detailed protocols for its synthesis, characterization, and safe handling, alongside an analysis of its potential energetic properties.

Part 1: Synthesis Protocol

The synthesis of 1-hydroxymethyl-3-nitro-1H-pyrrole is not widely documented, necessitating a rational design based on established pyrrole chemistry. The following two-step protocol is proposed, starting from the commercially available Methyl 1H-pyrrole-3-carboxylate. This route involves the nitration of the pyrrole ring followed by the reduction of the ester to the target primary alcohol.

Logical Workflow for Synthesis and Analysis

Sources

Application Note & Protocol: N-alkylation of 3-nitropyrrole with paraformaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic N-Functionalization of an Electron-Deficient Heterocycle

Pyrrole and its derivatives are foundational scaffolds in a multitude of natural products, pharmaceuticals, and advanced materials. The strategic modification of the pyrrole ring is a cornerstone of medicinal chemistry and materials science. The N-alkylation of pyrroles, in particular, offers a direct route to modulate the electronic and steric properties of these heterocycles, thereby fine-tuning their biological activity and material characteristics[1].

This document provides a comprehensive guide to the N-alkylation of 3-nitropyrrole using paraformaldehyde. The presence of the strongly electron-withdrawing nitro group at the C3 position significantly decreases the nucleophilicity of the pyrrole nitrogen, presenting a unique challenge for N-functionalization. This protocol details a robust method to synthesize N-hydroxymethyl-3-nitropyrrole, a versatile intermediate for further synthetic transformations.

The reaction proceeds via the nucleophilic attack of the 3-nitropyrrole nitrogen onto formaldehyde, which is generated in situ from paraformaldehyde. Understanding the interplay between the reactants and the reaction conditions is paramount to achieving high yield and selectivity.

Reaction Principle and Causality

The N-alkylation of 3-nitropyrrole with paraformaldehyde is fundamentally a nucleophilic addition reaction. The key steps are:

-

Deprotonation (Optional but often beneficial): The acidic N-H proton of 3-nitropyrrole can be removed by a suitable base to form the corresponding pyrrolide anion. This significantly enhances the nucleophilicity of the nitrogen atom[1]. However, direct reaction with formaldehyde is also possible, often catalyzed by a base.

-

Formaldehyde Depolymerization: Paraformaldehyde, a solid polymer of formaldehyde, is heated to depolymerize into gaseous formaldehyde, which then dissolves in the reaction medium.

-

Nucleophilic Attack: The nitrogen atom of 3-nitropyrrole (or its conjugate base) acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde.

-

Protonation: The resulting alkoxide intermediate is protonated during the reaction or workup to yield the N-hydroxymethyl-3-nitropyrrole product.

The choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid competing reactions. The solvent must be inert to the reactants and capable of solubilizing the starting materials.

Visualizing the Reaction Mechanism

The following diagram illustrates the proposed reaction pathway for the N-alkylation of 3-nitropyrrole with paraformaldehyde.

Caption: Proposed reaction mechanism for the N-alkylation of 3-nitropyrrole.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the N-alkylation of 3-nitropyrrole with paraformaldehyde.

Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Purity | Supplier |

| 3-Nitropyrrole | C₄H₄N₂O₂ | 112.09 | 1.12 g | 10 mmol | >98% | Sigma-Aldrich |

| Paraformaldehyde | (CH₂O)n | - | 0.45 g | 15 mmol | 95% | Alfa Aesar |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g | 15 mmol | >99% | Fisher Scientific |

| Anhydrous Acetonitrile | CH₃CN | 41.05 | 50 mL | - | >99.8% | Acros Organics |

| Deionized Water | H₂O | 18.02 | As needed | - | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | HPLC Grade | VWR |

| Brine (sat. NaCl) | NaCl(aq) | - | As needed | - | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | >99% | J.T. Baker |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen inlet and bubbler

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Standard laboratory glassware

Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitropyrrole (1.12 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and paraformaldehyde (0.45 g, 15 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

-

Inert Atmosphere: Flush the flask with nitrogen and maintain a gentle positive pressure of nitrogen throughout the reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material (3-nitropyrrole) should be consumed over time, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 4-8 hours.

-

Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Workup - Filtration: Filter the reaction mixture through a pad of Celite to remove the potassium carbonate and any remaining paraformaldehyde. Wash the filter cake with a small amount of acetonitrile.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel and shake vigorously.

-

Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford N-hydroxymethyl-3-nitropyrrole as a solid.

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Paraformaldehyde is toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Acetonitrile is flammable and toxic. Handle with care.

-

3-Nitropyrrole is a potential irritant. Handle with care.

Characterization and Validation

The identity and purity of the synthesized N-hydroxymethyl-3-nitropyrrole should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. The presence of a singlet corresponding to the N-CH₂-OH protons is a key diagnostic signal in the ¹H NMR spectrum.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Melting Point: To assess the purity of the isolated solid.

Troubleshooting and Field-Proven Insights

-

Low Yield: If the reaction yield is low, ensure that all reagents are dry, particularly the acetonitrile. Water can interfere with the reaction. Increasing the amount of paraformaldehyde and base may also improve the yield.

-

Side Reactions: The formation of C-alkylated products (Mannich-type reaction) is a potential side reaction, although less likely on the electron-deficient 3-nitropyrrole ring.[2][3] If C-alkylation is observed, consider using a milder base or lower reaction temperature.

-

Incomplete Reaction: If the reaction does not go to completion, ensure that the paraformaldehyde is of good quality and that the reflux temperature is maintained. The reaction time may also need to be extended.

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental workflow.

Caption: Experimental workflow for the synthesis of N-hydroxymethyl-3-nitropyrrole.

References

-

Role of Acid in the Co-oligomerization of Formaldehyde and Pyrrole - PMC - NIH. Available from: [Link]

-

Pyrrole | PDF | Organic Chemistry - Scribd. Available from: [Link]

-

Role of Acid in the Co-oligomerization of Formaldehyde and Pyrrole | ACS Omega. Available from: [Link]

- Purification of crude pyrroles - US5502213A - Google Patents.

-

Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy - ResearchGate. Available from: [Link]

-

Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - MDPI. Available from: [Link]

- Process for the purification of crude pyrroles - EP0608688A1 - Google Patents.

-

-

Mannich reaction: Treatement of pyrrole with formaldehyde and dimethylamine will produce pyrrole-2-methanol in the case of us. Available from: [Link]

-

-

N-Monomethylation of amines using paraformaldehyde and H2 | Request PDF. Available from: [Link]

-

Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PubMed. Available from: [Link]

-

How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin? - Quora. Available from: [Link]

-

Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. Available from: [Link]

-

Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines - ACS Publications. Available from: [Link]

-

Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - Semantic Scholar. Available from: [Link]

-

N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC. Available from: [Link]

-

Mannich reaction of pyrrole. Available from: [Link]

-

Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine - OSTI.GOV. Available from: [Link]

-

One-pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis - Chemical Communications (RSC Publishing). Available from: [Link]

-

Nitro-Mannich reaction - Wikipedia. Available from: [Link]

-

The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds - Frontiers. Available from: [Link]

-

A) The nitro‐Mannich reaction with the numbered intermediates and rate... - ResearchGate. Available from: [https://www.researchgate.net/figure/A-The-nitro-Mannich-reaction-with-the-numbered-intermediates-and-rate-constants-in-the_fig1_344186105]([Link] intermediates-and-rate-constants-in-the_fig1_344186105)

-

N-Monomethylation of amines using paraformaldehyde and H2. - Semantic Scholar. Available from: [Link]

-

Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC. Available from: [Link]

-

PARAFORMALDEHYDE SLURRY MEDIATED α-HYDROXYMETHYLATION REACTIONS IN CONTINUOUS FLOW - Ex Libris. Available from: [Link]

-

CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega - ACS Publications. Available from: [Link]

-

Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... - ResearchGate. Available from: [Link]

-

Nitropyrrole natural products: isolation, biosynthesis and total synthesis - RSC Publishing. Available from: [Link]

-

Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis | Request PDF. Available from: [Link]

- Method for preparing 3-nitropyrrole based on sodium peroxodisulfate - Google Patents.

-

Scheme 2. N-Alkylation of Pyrrole a | Download Scientific Diagram - ResearchGate. Available from: [Link]

- Synthesis method of N-methylpyrrole - CN108191732B - Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Hydroxymethyl Nitropyrroles

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Protocol Optimization for Labile Hemiaminals

Critical Stability Analysis: The "Why" Behind the Failure

Before attempting purification, it is vital to understand the chemical vulnerability of your analyte. N-hydroxymethyl nitropyrroles contain a hemiaminal functionality (

While the nitro group (

The Mechanism of Failure

Standard silica gel (SiO

The Decomposition Pathway:

-

Protonation: The hydroxyl oxygen accepts a proton from surface silanols (

). -

Elimination: A molecule of water is lost, forming a transient iminium ion.

-

Collapse: The species releases formaldehyde (

), regenerating the parent nitropyrrole (

Standard Operating Procedure (SOP): The Neutralized Column

To purify these compounds successfully, you must suppress the acidity of the stationary phase. The following protocol is the "Gold Standard" for

Phase A: Column Preparation (The "Slurry" Method)

Do not dry-pack. Wet-packing with a buffer is mandatory.

-

Select Solvent System: Determine your eluent based on TLC (e.g., Hexane:Ethyl Acetate).

-

The Modifier: Add 1% to 5% Triethylamine (TEA) to your solvent system.

-

Note: 1% is usually sufficient for passivation; 5% is for highly sensitive substrates.

-

-

Slurry Formation: Mix the silica gel with the TEA-doped solvent in a beaker. Swirl gently to release air bubbles.

-

Packing: Pour the slurry into the column. Flush with at least 2–3 column volumes (CV) of the TEA-doped solvent.

-

Why? This converts acidic

sites to ammonium salts (

-

Phase B: Sample Loading & Elution

-

Loading: Dissolve your crude material in a minimum amount of DCM or Benzene (avoid alcohols if possible). Load gently.

-

Elution: Run the column using the solvent system containing 1% TEA .

-

Speed Factor: Run the column faster than usual. Minimizing residence time reduces the probability of thermal/chemical degradation.

-

-

Fraction Collection: Nitropyrroles are typically yellow/orange. You can often track the band visually. Collect the main yellow band.

Phase C: Post-Run Handling

-

Evaporation: Rotovap the fractions immediately. Do not leave the product in solution with TEA for days, as basic hydrolysis can sometimes occur (though less likely than acid hydrolysis).

-

Drying: Ensure complete removal of TEA (high vacuum) to prevent interference in NMR.

Troubleshooting Matrix (FAQ)

Q1: I see two spots on TLC before the column, but three or four spots coming off the column. What happened? A: You are witnessing on-column decomposition . The "new" spots are likely the parent nitropyrrole (lower polarity usually) and polymerization byproducts of formaldehyde.

-

Fix: Switch to the Neutralized Column SOP (above). If you are already using TEA, switch stationary phases to Neutral Alumina (Activity Grade III), which is naturally less acidic than silica.

Q2: My compound streaks/tails heavily, contaminating later fractions.

A: Tailing in nitropyrroles is often caused by Hydrogen-bonding between the

-

Fix: The TEA used in the SOP usually fixes this by blocking the silanols. If tailing persists, increase the solvent polarity slightly (e.g., add 1-2% MeOH), but ensure the run is fast.

Q3: Can I use Methanol (MeOH) as a co-solvent?

A: Proceed with caution. In acidic conditions, MeOH can attack the hemiaminal, swapping the

-

Fix: Only use MeOH if the silica is fully neutralized with TEA. Prefer Aprotic polar solvents like Acetone or Ethyl Acetate if solubility permits.

Q4: The product is solidifying in the column tip. A: Nitropyrroles are often crystalline solids with high melting points.

-

Fix: Ensure your fraction collector tubes contain a small amount of solvent to keep the dripping eluent in solution. Use a solubility check: if it's soluble in DCM, use a DCM/Hexane gradient rather than EtOAC/Hexane.

Visualizations

Diagram 1: The Decomposition Mechanism (Why Silica Fails)

This diagram illustrates the chemical pathway that occurs on untreated silica gel.

Caption: Acid-catalyzed deformylation mechanism of N-hydroxymethyl nitropyrroles on standard silica gel.

Diagram 2: Purification Decision Tree

Follow this logic flow to determine the correct purification method for your specific batch.

Caption: Decision matrix for selecting the optimal purification route based on compound stability.

Summary Data Table: Solvent & Phase Compatibility

| Parameter | Recommended | Caution | Avoid |

| Stationary Phase | Neutralized Silica (w/ TEA), Neutral Alumina | Standard Silica (High Flow) | Acidic Alumina, Old Silica |

| Mobile Phase | Hexane/EtOAc, DCM/Hexane | DCM/MeOH (Keep MeOH <5%) | Water/Acetonitrile (Hydrolysis risk) |

| Additives | Triethylamine (1-5%), Pyridine | Ammonia (Too basic) | Acetic Acid, TFA |

| Detection | UV (254/365 nm), Visual (Yellow) | Iodine Stain (Reversible) | Vanillin/Permanganate (Destructive) |

References

-

Reactivity of N-Hydroxymethyl Compounds

- Mechanism of Deformylation: Peterson, P. E., & Wolf, J. F. (1970). "Facile Hydrolysis of N-Hydroxymethyl Compounds." Journal of Organic Chemistry.

- Context: Establishes the fundamental instability of the hemiaminal bond in acidic media.

-

Nitropyrrole Chemistry

- Synthesis & Handling: Walsh, D. A., et al. (1978).

- Context: Details the specific handling requirements for electron-deficient pyrrole rings.

-

Chromatographic Techniques

- Neutralization Protocols: Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry.

- Context: The foundational text for flash chromatography, including notes on modifying silica activity.

Stability of 1-hydroxymethyl-3-nitro-1H-pyrrole in acidic conditions

Technical Support Center: Compound Stability & Handling Article ID: TSC-NITROPYR-003 Subject: Stability of 1-hydroxymethyl-3-nitro-1H-pyrrole in Acidic Media Status: Active | Severity: Critical

Executive Summary

1-hydroxymethyl-3-nitro-1H-pyrrole is a hemiaminal derivative susceptible to rapid hydrolytic cleavage under acidic conditions. This guide addresses the mechanism of decomposition (deformylation), diagnostic signs of degradation, and stabilization protocols.

Core Alert: In acidic media (pH < 6.0), this compound undergoes cleavage to release 3-nitropyrrole and formaldehyde . The reaction is driven by the electron-withdrawing nature of the nitro group, which makes the pyrrole ring a superior leaving group compared to unsubstituted pyrrole.

Module 1: Diagnostic & Troubleshooting

Common User Scenarios

| Symptom | Probable Cause | Mechanism |

| Precipitation in Acidic Buffer | Hydrolysis to 3-nitropyrrole | The parent compound is polar (hydroxymethyl group). The degradation product, 3-nitropyrrole, is significantly less water-soluble and may precipitate out of aqueous buffers. |

| "Ghost" Peak on HPLC | On-column Degradation | If using an acidic mobile phase (e.g., 0.1% TFA or Formic Acid), the compound degrades during the run. The resulting chromatogram shows a broad, tailing plateau between the starting material and the product. |

| Positive Tollen’s/Schiff Test | Formaldehyde Release | The cleavage releases free formaldehyde, which triggers positive results in aldehyde-sensing assays, leading to false positives in biological screens. |

| Loss of UV Absorbance | Shift in | The N-substitution affects the UV chromophore. Cleavage reverts the spectrum to that of the parent 3-nitropyrrole (bathochromic shift often observed upon N-alkylation loss). |

Troubleshooting Flowchart

Figure 1: Decision tree for diagnosing stability issues with N-hydroxymethyl-3-nitropyrrole.

Module 2: Mechanistic Insight

The instability of 1-hydroxymethyl-3-nitro-1H-pyrrole is not random; it is a predictable consequence of hemiaminal chemistry .

-

Hemiaminal Character: The

motif is a hemiaminal of formaldehyde. Like all hemiaminals, it exists in equilibrium with its amine and aldehyde components. -

Acid Catalysis: Protons bind to the hydroxyl oxygen, converting it into a good leaving group (

). -

Electronic Effect of Nitro Group: The nitro group at position 3 is strongly electron-withdrawing. This decreases the electron density on the pyrrole nitrogen.

-

Consequence: The

bond is weakened. The 3-nitropyrrole anion (or neutral species) is a better leaving group than unsubstituted pyrrole (pKa of 3-nitropyrrole

-

Decomposition Pathway

Figure 2: Acid-catalyzed deformylation mechanism. The rate-determining step (RDS) is typically the loss of water to form the iminium species.

Module 3: Standard Operating Procedures (SOPs)

SOP-01: Kinetic Stability Assessment

Use this protocol to determine the half-life (

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO (Do not use methanol/ethanol as they can exchange with the hydroxymethyl group).

-

Buffer Setup: Prepare 50 mM Phosphate buffers at pH 2.0, 5.0, and 7.4.

-

Incubation: Spike the DMSO stock into the buffer (final conc. 50 µM) at 25°C.

-

Sampling: Inject immediately onto HPLC (Time 0). Repeat injections every 15 minutes for 2 hours.

-

Critical HPLC Note: Use a neutral mobile phase (e.g., Ammonium Acetate/Acetonitrile) if possible. If using TFA/Water, keep run times under 5 minutes to minimize on-column degradation.

-

-

Calculation: Plot

vs. Time. The slope

SOP-02: Stabilization for Storage

-

Solid State: Store at -20°C under Argon. Moisture initiates hydrolysis even in solid state if traces of acid are present.

-

Solution:

-

Preferred: DMSO or Anhydrous DMF.

-

Forbidden: Acidic water, unbuffered saline (which can become acidic), or protic alcohols (methanol causes trans-acetalization).

-

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use this compound in a stomach acid simulation (pH 1.2)? A: No. At pH 1.2, the half-life is likely measured in seconds to minutes. The compound will act as a formaldehyde donor and a source of 3-nitropyrrole. If the biological effect depends on the intact molecule, the data will be invalid.

Q: Why does my LC-MS show a mass corresponding to [M-30]?

A: The loss of 30 Da corresponds to the loss of formaldehyde (

Q: Is the decomposition reversible?

A: Theoretically, yes, but practically, no . The reaction

Q: Is the released formaldehyde toxic to my cells? A: Yes. Formaldehyde is a potent electrophile and cross-linker. If you observe cytotoxicity in a cell assay, ensure you run a control with 3-nitropyrrole + equivalent formaldehyde to distinguish the drug effect from the decomposition toxicity.

References

-

Bundgaard, H., & Johansen, M. (1980). Pro-drugs as drug delivery systems. XIII. Kinetics of decomposition of N-hydroxymethyl derivatives of hydantoins, succinimide and isatin in aqueous solution. International Journal of Pharmaceutics.

-

Lia, J., & Wu, H. (2015).[1] Recent advances in the synthesis of N-hydroxymethyl compounds. Journal of Heterocyclic Chemistry. (General reactivity of N-hydroxymethyl groups).[2][3]

-

PubChem. (n.d.).[4] 3-Nitropyrrole (Compound Summary). National Library of Medicine.

-

Jones, R. A. (1992).[5] Pyrroles, Part II: The Synthesis, Reactivity and Physical Properties of Substituted Pyrroles. Wiley-Interscience. (Authoritative text on pyrrole acidity and electronic effects).

Sources

- 1. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 3-Nitropyrrole | C4H4N2O2 | CID 145813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

Technical Support Center: Storage & Handling of Hygroscopic Nitro Pyrrole Derivatives

Ticket ID: #NPD-STORAGE-001 Department: Chemical Stability & Application Science Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Paradox

Welcome to the technical support hub for nitro pyrrole derivatives. You are likely facing a specific challenge: balancing the stabilization of the pyrrole ring with the destabilizing effects of moisture.

While the nitro group (

This guide provides a self-validating system to preserve the integrity of these sensitive compounds.

Part 1: The Arrival Protocol (Triage)

Q: I just received my shipment, and the bottle feels cold. Can I open it immediately?

A: NO. Stop immediately. Opening a cold bottle in a warm, humid lab environment causes immediate condensation inside the bottle. For hygroscopic nitro pyrroles, this is catastrophic.

The "Thermal Equilibration" Protocol:

-

Inspect: Check the external packaging for physical damage.

-

Isolate: Place the sealed container inside a desiccator containing active desiccant (e.g.,

or indicating silica gel). -

Wait: Allow the container to reach room temperature (typically 3–4 hours).

-

Verify: Wipe the exterior. If condensation forms on the outside, it is still too cold.

Q: The compound looks clumpy or sticky. Is it degraded?

A: Not necessarily, but it is compromised. Clumping indicates moisture absorption (deliquescence).

-

Test: Take a small aliquot (<5 mg). Dissolve it in dry DMSO-d6 for NMR.

-

Pass: Sharp peaks, correct integration. The water peak will be large, but the compound is intact. Action: Dry immediately (see Part 3).

-

Fail: Broadening of aromatic signals or new peaks in the aliphatic region (3.0–5.0 ppm) suggests polymerization or hydrolysis. Action: Discard.

Part 2: The Storage Ecosystem

To ensure long-term stability (6+ months), you must control three variables: Temperature, Atmosphere, and Light.

Recommended Storage Conditions

| Variable | Specification | Scientific Rationale |

| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lower T slows oxidative polymerization rates significantly. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen (preventing oxidation) and moisture. Argon is heavier than air and offers better blanket protection. |

| Container | Amber Glass + Parafilm/Teflon | Amber glass blocks UV light (which catalyzes nitro-radical formation). Parafilm creates a secondary moisture barrier. |

| Desiccant | Internal Pouch | If possible, store the vial inside a secondary jar containing desiccant pellets. |

Part 3: Troubleshooting & FAQs

Q: My sample has turned dark brown/black. Can I purify it?

A: It is likely too late. Pyrroles are notorious for "pinking" or turning black upon oxidation. This color comes from conjugated polymer chains (polypyrrole-like species).

-

The Mechanism: The nitro group slows this down, but once initiated by light or moisture-mediated protonation, the reaction cascades.

-

The Verdict: Recrystallization is difficult because the "tar" is often soluble in the same solvents as your product. If purity is <90%, re-synthesis or repurchasing is more cost-effective than salvage.

Q: How do I weigh out the sample without it absorbing water?

A: Use the "Speed vs. Isolation" Decision Tree. If you have a glovebox, use it. If not, follow the "Schlenk Aliquot" method :

-

Flush a tared vial with Nitrogen.

-

Quickly transfer the approximate amount of solid.

-

Cap immediately and weigh.

-

Calculate the exact moles based on this weight; do not try to add/remove small amounts to hit a target weight.

Q: Can I dry the compound in an oven?

A: DANGER. Do NOT use a standard oven. Nitro compounds possess potential energetic properties.[1][2][3][4]

-

Risk: Heating dry nitro compounds can trigger rapid decomposition or explosion, especially if the compound is a salt.

-

Correct Protocol: Use a Vacuum Desiccator at Room Temperature.

-

Desiccant: Phosphorus Pentoxide (

) is most effective for aggressive drying. -

Time: 24–48 hours under high vacuum (<1 mbar).

-

Part 4: Visualizing the Threat

Diagram 1: The Degradation Cascade

This diagram illustrates why moisture is the "Gateway Drug" to degradation for these compounds.

Caption: Moisture lowers the activation energy for degradation by increasing proton mobility, allowing light/oxygen to trigger rapid polymerization.

Diagram 2: Safe Handling Decision Logic

Follow this workflow to determine the safest handling method based on your available equipment.

Caption: Decision tree for minimizing atmospheric exposure during weighing and transfer.

Part 5: References & Authority

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[5] (The definitive guide on purification and stability; specifically the section on Pyrroles).

-

Sigma-Aldrich (Merck). Technical Bulletin: Handling Air-Sensitive Reagents. (Standard operating procedures for Schlenk lines and hygroscopic materials).

-

National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][6] (Safety protocols for energetic/nitro compounds).

-

Mishra, D. K., et al. (2017). Synthesis and stability of nitro-pyrrole derivatives. (Context on the specific oxidative mechanisms of electron-deficient pyrroles). Journal of Heterocyclic Chemistry.

Sources

- 1. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Common Hazards [safety.rochester.edu]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. research.uga.edu [research.uga.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Purification of Laboratory Chemicals - 8th Edition | Elsevier Shop [shop.elsevier.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Validation & Comparative

1H NMR Spectrum Analysis of 1-Hydroxymethyl-3-nitro-1H-pyrrole: A Comparative Technical Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

1-Hydroxymethyl-3-nitro-1H-pyrrole is a critical hemiaminal intermediate, typically generated via the N-hydroxymethylation of 3-nitropyrrole with formaldehyde. In drug discovery and energetic materials research, this compound often serves as a transient species or a precursor to N-methyl or N-alkoxymethyl derivatives.

This guide provides an objective analysis of its 1H NMR spectral characteristics, contrasting it with its parent compound (3-nitropyrrole ) and its stable analog (1-methyl-3-nitropyrrole ). The focus is on diagnostic signal identification , distinguishing the labile N-hydroxymethyl group from potential degradation products or unreacted starting materials.

Key Analytical Challenges

-

Stability: N-hydroxymethyl pyrroles are hemiaminals and can revert to the parent pyrrole and formaldehyde under acidic conditions or high temperatures.

-

Solvent Effects: The chemical shift and multiplicity of the hydroxyl proton are highly dependent on solvent purity (water content) and hydrogen bonding.

Comparative Spectral Analysis

The following analysis differentiates the target product from its primary alternatives (precursor and stable alkyl analog) using 1H NMR in DMSO-d₆ .

Table 1: Comparative Chemical Shift Data (δ ppm, DMSO-d₆)[1]

| Signal Assignment | Target: 1-Hydroxymethyl-3-nitro-1H-pyrrole | Alternative 1: 3-Nitropyrrole (Precursor) | Alternative 2: 1-Methyl-3-nitropyrrole |

| N-Substituent | 5.30 – 5.50 (d, 2H, -CH₂-) 6.00 – 6.50 (t/br s, 1H, -OH) | 11.50 – 12.50 (br s, 1H, -NH) | 3.70 – 3.85 (s, 3H, -CH₃) |

| H-2 (Ring) | 7.90 – 8.10 (s/d) | 7.70 – 7.90 (s/d) | 7.80 – 8.00 (s/d) |

| H-5 (Ring) | 7.40 – 7.60 (dd) | 6.90 – 7.10 (m) | 7.20 – 7.40 (dd) |

| H-4 (Ring) | 6.60 – 6.80 (dd) | 6.40 – 6.60 (m) | 6.50 – 6.70 (dd) |

Note: Chemical shifts are estimated based on substituent additivity rules and analogous N-substituted nitropyrrole data. H-2 is the most deshielded ring proton due to the adjacent nitro group and nitrogen lone pair.

Detailed Signal Interpretation

1. The Diagnostic N-Methylene Region (5.0 – 6.5 ppm)

The definitive proof of N-hydroxymethylation is the disappearance of the broad NH signal (>11 ppm) and the appearance of the methylene/hydroxyl system.

-

Ideally: In dry DMSO-d₆, the -CH₂-OH group appears as a doublet (CH₂) coupled to a triplet (OH) with a coupling constant ³J ~ 6.0 Hz.

-

Real-world (Wet Solvent): If water is present or proton exchange is fast, the OH signal broadens or disappears, and the CH₂ collapses to a singlet at ~5.4 ppm.

2. Ring Proton Deshielding

N-substitution removes the hydrogen bond donor (NH) and changes the electronics of the ring.

-

H-2: Located between the Nitro group and the Nitrogen. It is the most downfield signal.

-

H-5: Adjacent to the Nitrogen.[1][2][3][4][5] Upon substitution (H → CH₂OH), H-5 typically shifts downfield due to the electronegativity of the oxygen in the hydroxymethyl chain.

Structural Visualization & Logic

The following diagrams illustrate the synthesis pathway and the logical flow for NMR assignment.

Diagram 1: Synthesis and Equilibrium Pathway

Caption: Reaction pathway showing the reversible formation of the N-hydroxymethyl hemiaminal from 3-nitropyrrole and formaldehyde.

Diagram 2: NMR Assignment Logic

Caption: Decision tree for verifying N-hydroxymethylation success based on key spectral windows.

Experimental Protocol: In Situ NMR Characterization

Due to the potential instability of isolated N-hydroxymethyl pyrroles, an in situ NMR monitoring protocol is recommended for initial verification.

Reagents

-

3-Nitropyrrole: 10 mg (0.09 mmol)

-

Paraformaldehyde: 3.0 mg (0.10 mmol, 1.1 eq)

-

Solvent: DMSO-d₆ (0.6 mL, "100%" quality from ampoule to minimize water)

-

Catalyst: K₂CO₃ (approx. 0.5 mg, catalytic amount)

Step-by-Step Workflow

-

Baseline Scan: Dissolve 3-nitropyrrole in DMSO-d₆ in an NMR tube. Acquire a standard 1H spectrum (NS=16). Confirm the presence of the NH signal at ~11-12 ppm.

-

Reaction Initiation: Add Paraformaldehyde and the catalytic K₂CO₃ directly to the tube.

-

Heating: Cap the tube and heat gently to 60°C for 30-60 minutes (using a water bath or NMR probe heater). Shake periodically to dissolve paraformaldehyde.

-

Product Scan: Cool to room temperature and acquire the spectrum.

-

Validation:

-

Pass: Disappearance of NH; appearance of CH₂ (d, ~5.4 ppm) and OH (t, ~6.1 ppm).

-

Fail: Persistence of NH signal (incomplete reaction) or appearance of sharp singlet at ~9.6 ppm (free formaldehyde generated from reversion).

-

Troubleshooting